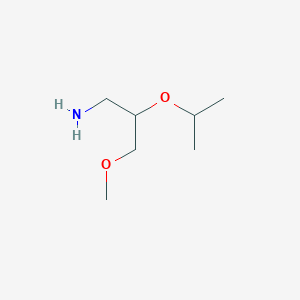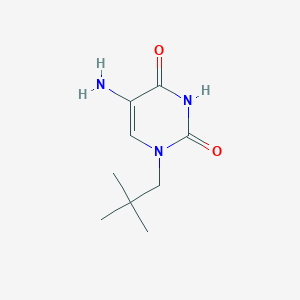![molecular formula C8H13Br B13316142 1-Bromospiro[2.5]octane](/img/structure/B13316142.png)
1-Bromospiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromospiro[25]octane is an organic compound with the molecular formula C₈H₁₃Br It features a unique spirocyclic structure, where a bromine atom is attached to a spiro[25]octane framework
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromospiro[2.5]octane can be synthesized through several methods. One common approach involves the bromination of spiro[2.5]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentration, can optimize the production process.
化学反応の分析
Types of Reactions: 1-Bromospiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding spirocyclic derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[2.5]octene.
Oxidation and Reduction: The compound can be oxidized to form spiro[2.5]octanone or reduced to form spiro[2.5]octane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Spirocyclic alcohols, ethers, or amines.
Elimination: Spiro[2.5]octene.
Oxidation: Spiro[2.5]octanone.
Reduction: Spiro[2.5]octane.
科学的研究の応用
1-Bromospiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Bromospiro[2.5]octane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and elimination reactions. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
類似化合物との比較
1-Bromooctane: A linear alkyl bromide with similar reactivity but lacking the spirocyclic structure.
1-Bromo-2,2-dimethylpropane: Another alkyl bromide with a branched structure.
Spiro[2.5]octane: The parent hydrocarbon without the bromine atom.
Uniqueness: 1-Bromospiro[2.5]octane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of spirocyclic derivatives and for studying the effects of spirocyclic frameworks in chemical reactions and biological systems.
特性
分子式 |
C8H13Br |
|---|---|
分子量 |
189.09 g/mol |
IUPAC名 |
2-bromospiro[2.5]octane |
InChI |
InChI=1S/C8H13Br/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6H2 |
InChIキー |
NOWLLYLVAPANJG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


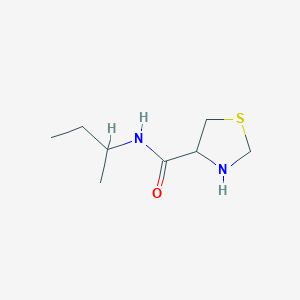

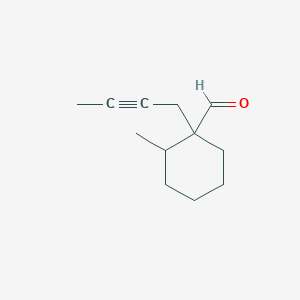
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
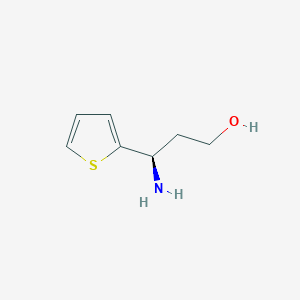
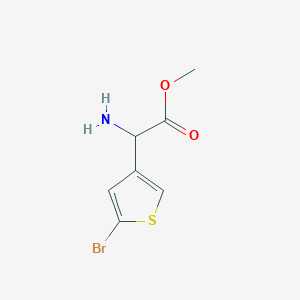
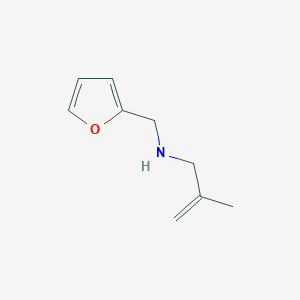
![2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
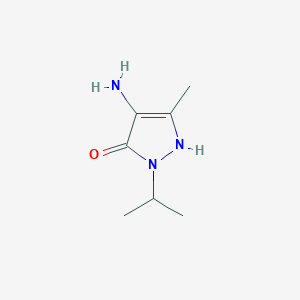
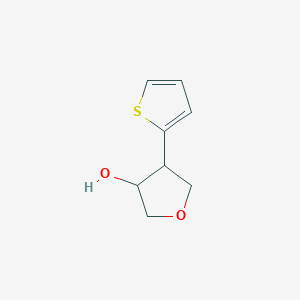
![5-[(But-3-YN-1-YL)amino]pyridine-2-carbonitrile](/img/structure/B13316132.png)
